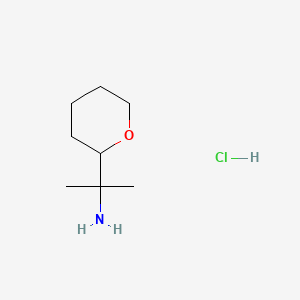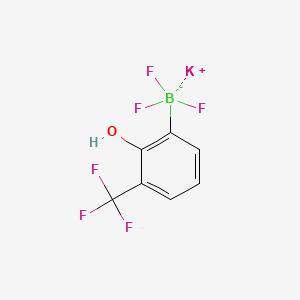
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is particularly valued in the field of organic synthesis due to its unique properties, including moisture and air stability, which make it an excellent reagent for cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This method is efficient and yields a stable product suitable for various applications . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This is the most prevalent type of reaction, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. In Suzuki–Miyaura coupling, for example, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals, especially those requiring complex molecular architectures.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.
Transmetalation: The nucleophilic organic group from the boron compound is transferred to the palladium, forming a new C–C bond.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium (trifluoromethyl)trimethylborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate stands out due to its unique combination of stability and reactivity. Unlike some other boron reagents, it is both moisture and air-stable, making it easier to handle and store. Additionally, its ability to participate in a wide range of reactions under mild conditions makes it a versatile tool in organic synthesis .
Propiedades
Fórmula molecular |
C7H4BF6KO |
|---|---|
Peso molecular |
268.01 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-hydroxy-3-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14;/h1-3,15H;/q-1;+1 |
Clave InChI |
IHPNFVKNYUKIAF-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C(=CC=C1)C(F)(F)F)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


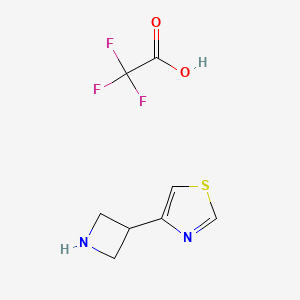
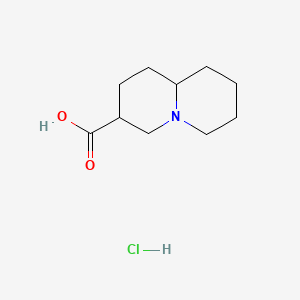
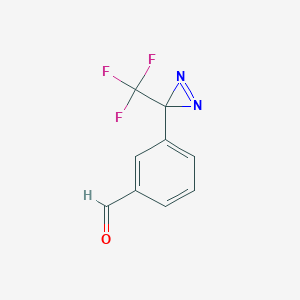
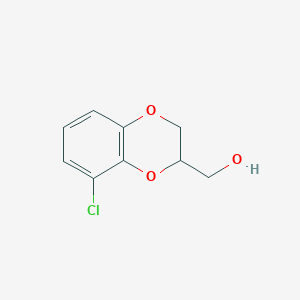
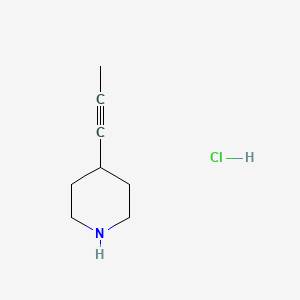


![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
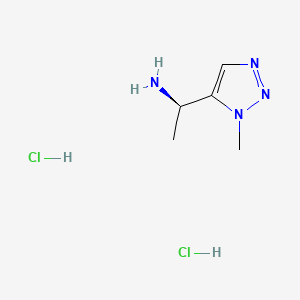
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)


